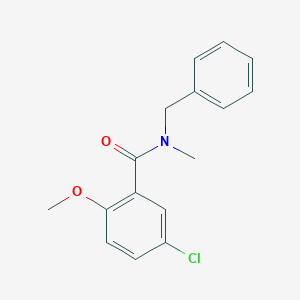![molecular formula C18H23N7O2 B5519399 N-(2-furylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5519399.png)
N-(2-furylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H23N7O2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.19132300 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
CB1 Cannabinoid Receptor Antagonism
A study has shown that certain pyrazole derivatives, including compounds similar to the one , act as potent antagonists of the CB1 cannabinoid receptor in the brain. These compounds have been used to help characterize cannabinoid receptor binding sites and could serve as pharmacological probes. Such antagonists may have therapeutic potential for mitigating the harmful effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Molecular Interaction Studies
Molecular interaction studies of similar compounds with the CB1 cannabinoid receptor reveal insights into their binding conformations and interactions. These studies are crucial for understanding how these compounds interact with the receptor and can guide the design of more effective receptor ligands (Shim et al., 2002).
Radioisotope Labeling
Research on radioisotope labeling of similar compounds has been conducted to enable tracking and imaging of these compounds within biological systems. Such methods are valuable for studying the in vivo behavior of these compounds and for potential diagnostic applications (Seltzman et al., 2002).
Antimicrobial Activity
Piperazine and triazolo-pyrazine derivatives, structurally related to the compound , have been synthesized and evaluated for antimicrobial activity. These studies are important for discovering new antimicrobial agents and understanding the structure-activity relationships of these compounds (Patil et al., 2021).
Drug Discovery
Similar compounds have been studied for their potential as drug candidates in various therapeutic areas. These studies involve synthesis, structure-activity relationship analysis, and evaluation of pharmacological properties (Strekowski et al., 2016).
In Vivo Imaging Applications
Synthesis and evaluation of related compounds for in vivo imaging applications, particularly in the context of neuroinflammation and other neurological conditions, have been explored. These compounds can be used as PET agents to image specific enzymes or receptors in the brain (Wang et al., 2018).
Metabolism Studies
Understanding the metabolism of diarylpyrazoles, a group that includes similar compounds, is essential for drug development. Such studies inform about the pharmacokinetics and potential metabolic pathways of these compounds (Zhang et al., 2005).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2/c1-23-16(13-25-8-3-7-20-25)21-22-17(23)14-5-9-24(10-6-14)18(26)19-12-15-4-2-11-27-15/h2-4,7-8,11,14H,5-6,9-10,12-13H2,1H3,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVLTMDSYYJPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)C(=O)NCC3=CC=CO3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5519328.png)

![(3R*,4S*)-N-(4-chloro-2-methylphenyl)-3-isopropyl-4-[(methylsulfonyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B5519343.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5519348.png)
![1-[(benzoylamino)methyl]-2-naphthyl 1-naphthoate](/img/structure/B5519354.png)
![4-methyl-6-(1-piperidinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519355.png)
![3-isobutyl-1-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5519357.png)

![ethyl 4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5519372.png)
![(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5519380.png)
![2-{[2-methyl-5-(4-methylphenyl)-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5519395.png)
![6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-3-ylidene(4-methylphenyl)amine](/img/structure/B5519404.png)
![N'-benzylidene-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5519418.png)
![2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5519425.png)
